

A Technical Guide to the Mechanism of Action of PF-562271

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Compound of Interest

Compound Name: PF-562271 hydrochloride

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PF-562271 is a potent, orally bioavailable, ATP-competitive, and reversible small molecule inhibitor primarily targeting Focal Adhesion Kinase (FAK).[1][2] It also demonstrates significant activity against the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[2][3] FAK is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of integrins and growth factor receptors, regulating key cellular processes such as adhesion, migration, proliferation, and survival.[4][5] Elevated FAK expression and activity are strongly correlated with the invasive and metastatic phenotype of various human cancers, making it a compelling target for anticancer therapy.[5] PF-562271 acts by binding to the ATP-binding pocket of FAK, preventing its catalytic activity and disrupting downstream signaling pathways.[6] This guide provides an in-depth overview of the mechanism of action of PF-562271, summarizing its biochemical potency, cellular effects, and the key experimental methodologies used for its characterization.

Core Mechanism of Action: FAK/Pyk2 Inhibition

The primary mechanism of action of PF-562271 is the direct inhibition of the catalytic activity of FAK and, to a lesser extent, Pyk2.[5] As an ATP-competitive inhibitor, PF-562271 binds to the kinase domain in the ATP-binding cleft, preventing the phosphorylation of FAK and its substrates.[7] This action blocks the crucial autophosphorylation of FAK at tyrosine residue 397 (Y397), which is the initial and rate-limiting step in FAK signaling activation.[8][9] The inhibition



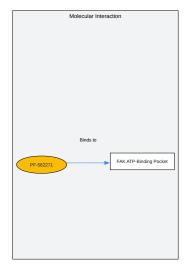
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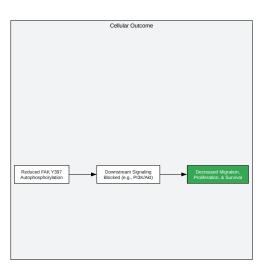
of Y397 phosphorylation prevents the recruitment of other signaling proteins, such as Src family kinases, and subsequently blocks downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[4][8] By stabilizing the inactive conformation of FAK, PF-562271 effectively disrupts the scaffolding and enzymatic functions of the kinase.



Logical Flow of PF-562271 Action







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Caption: Logical flow from molecular binding to cellular effects.



Biochemical Profile and Selectivity

PF-562271 is a highly potent inhibitor of FAK, demonstrating nanomolar efficacy in both enzymatic and cell-based assays. Its selectivity for FAK over Pyk2 is approximately 10-fold.[1] While it shows some activity against certain cyclin-dependent kinases (CDKs) in recombinant enzyme assays, much higher concentrations are required to elicit effects on cell cycle progression in cellular contexts.[2][10] The compound exhibits over 100-fold selectivity against a broad panel of other protein kinases.[1][5]

Table 1: In Vitro Potency of PF-562271

Target	Assay Type	IC50 Value	Reference
FAK	Cell-Free Kinase Assay	1.5 nM	[1][6][2]
Pyk2	Cell-Free Kinase Assay	13-14 nM	[1][2][3]
FAK (pY397)	Cell-Based Assay	5 nM	[6][2][5]
FAK (pY397)	Cell-Based Assay	10-30 nM	[11]
CDK2/CyclinE	Cell-Free Kinase Assay	30-120 nM	[2]
CDK1/CyclinB	Cell-Free Kinase Assay	30-120 nM	[2]

Table 2: In Vivo Efficacy of PF-562271

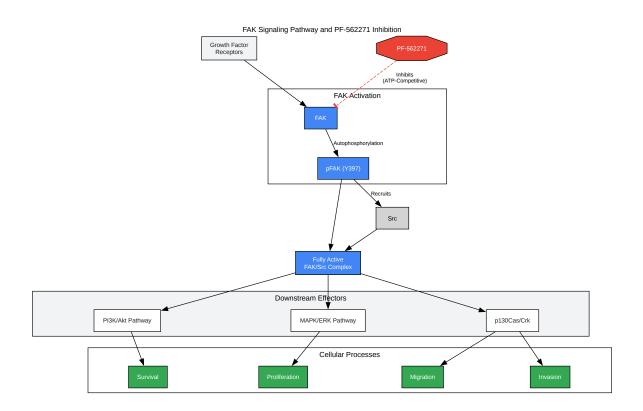
Parameter	Model	Value/Effect	Reference
FAK Phosphorylation	Tumor-bearing mice	EC50 of 93 ng/mL	[2][3][5]
Tumor Growth Inhibition	PC-3M, BT474, BxPc3, LoVo xenografts	78% to 94% inhibition at 25-50 mg/kg	[1]
Tumor Growth Inhibition	BxPc3 xenografts	86% inhibition at 50 mg/kg	[6]



FAK Signaling Pathway and Point of Inhibition

FAK signaling is initiated by the clustering of integrins upon binding to the extracellular matrix (ECM) or by stimulation of growth factor receptors. This leads to the autophosphorylation of FAK at Y397, creating a high-affinity binding site for Src family kinases. Src then phosphorylates other tyrosine residues on FAK, such as Y576/577 and Y925, leading to full kinase activation. This complex then activates multiple downstream pathways critical for cell function. PF-562271 directly inhibits the initial ATP-dependent autophosphorylation step, effectively shutting down the entire cascade.





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Caption: PF-562271 inhibits the initial FAK autophosphorylation step.



Cellular Effects

Inhibition of FAK by PF-562271 translates into significant anti-tumor effects at the cellular level.

- Inhibition of Migration and Invasion: PF-562271 potently inhibits the migration and invasion
 of tumor cells, cancer-associated fibroblasts, and macrophages.[9][12] For example, a
 concentration of 250 nM resulted in the complete inhibition of collective A431 cell invasion
 into collagen gels.[6]
- Inhibition of Proliferation: The compound causes a dose-dependent inhibition of cell proliferation in various cancer cell lines.[1] In some cell lines, such as PC3-M, treatment with 3.3 μM PF-562271 results in a G1 cell cycle arrest.[6]
- Induction of Apoptosis: In certain contexts, PF-562271 treatment can lead to increased apoptosis.[6]
- Anti-Angiogenic Effects: At a concentration as low as 1 nM, PF-562271 blocks bFGF-stimulated blood vessel angiogenesis in chicken chorioallantoic membrane assays.[6]

Key Experimental Protocols Recombinant Kinase Assay (for IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

- Reaction Setup: Purified, activated FAK kinase domain is added to a reaction buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2).[1]
- Substrate Addition: A peptide polymer substrate (e.g., poly(Glu/Tyr)) and ATP are added to the reaction wells.[1]
- Inhibitor Challenge: The reaction is challenged with serially diluted PF-562271, typically in triplicate.[1]
- Incubation: The reaction is allowed to proceed for a set time, such as 15 minutes at room temperature.[1]

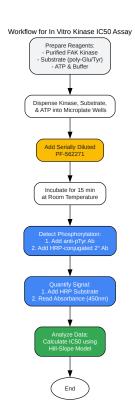
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- Detection: The level of substrate phosphorylation is detected using a specific antibody. A
 common method involves a primary anti-phospho-tyrosine antibody followed by a
 horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
- Quantification: An HRP substrate is added, and the resulting signal (e.g., absorbance at 450 nm) is measured after adding a stop solution.
- Data Analysis: IC50 values are calculated by fitting the dose-response data to a suitable model, such as the Hill-Slope equation.[1]





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Caption: A typical experimental workflow for determining kinase IC50.



Cell-Based FAK Autophosphorylation Assay

This assay measures the inhibition of FAK autophosphorylation (pY397) in a cellular context.

- Cell Culture: Cells (e.g., human tumor cell lines) are cultured under standard conditions.[1]
- Induction (if applicable): In some systems, FAK expression and phosphorylation are induced to achieve a robust signal.[10]
- Compound Treatment: Cells are treated with various concentrations of PF-562271 for a specified duration.
- Cell Lysis: Cells are lysed to extract proteins.
- Detection Method: The level of phosphorylated FAK (Y397) relative to total FAK is quantified using methods such as ELISA, Western Blot, or other immunoassays.
- Data Analysis: The concentration of PF-562271 that inhibits FAK phosphorylation by 50% (IC50) is determined from the dose-response curve.

Conclusion

PF-562271 is a selective and potent inhibitor of Focal Adhesion Kinase and Pyk2. Its mechanism of action is centered on the ATP-competitive inhibition of the kinase's catalytic activity, which prevents the critical Y397 autophosphorylation event and abrogates downstream signaling. This targeted inhibition disrupts multiple oncogenic processes, including cell migration, invasion, proliferation, and angiogenesis, underpinning its observed anti-tumor efficacy in preclinical models. The well-defined mechanism and favorable selectivity profile of PF-562271 have established it as a valuable tool for cancer research and a candidate for clinical development.[8][13]

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